1,5,9-Triazacyclotridecane trihydrobromide

Coordination Chemistry Kinetic Lability Triazamacrocycles

Macrocyclic triamine ligand for coordination chemistry research. Ring-size mismatch in triazamacrocycles yields irreproducible metal complexation kinetics. • 13-membered ring with N-donors at 1,5,9-positions; trihydrobromide salt ensures crystalline stability and reliable handling • Cu(II) dissociation rate k₁=15.4 s⁻¹ at 298 K-intermediate between 12-membered analog (2.2 s⁻¹) and flexible open-chain ligands (75 s⁻¹)-enabling controlled metal release in pH-responsive or catalytic systems • Preferred scaffold for five-coordinate binuclear Ni(II)/Cu(II) μ-oxamido-, μ-oxamato-, and μ-oxalato-bridged complexes for molecular magnetism and biomimetic catalysis Supplied at ≥98% purity; hygroscopic solid; global B2B shipping with hazmat compliance for corrosive solids (UN 3261, Class 8).

Molecular Formula C10H26Br3N3
Molecular Weight 428.05 g/mol
CAS No. 74676-52-1
Cat. No. B1604090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,9-Triazacyclotridecane trihydrobromide
CAS74676-52-1
Molecular FormulaC10H26Br3N3
Molecular Weight428.05 g/mol
Structural Identifiers
SMILESC1CCNCCCNCCCNC1.Br.Br.Br
InChIInChI=1S/C10H23N3.3BrH/c1-2-6-12-8-4-10-13-9-3-7-11-5-1;;;/h11-13H,1-10H2;3*1H
InChIKeyHRDCXXGINBVBMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,9-Triazacyclotridecane Trihydrobromide: Macrocyclic Triamine Ligand


1,5,9-Triazacyclotridecane trihydrobromide (CAS 74676-52-1) is a macrocyclic triamine ligand featuring a 13-membered ring with three nitrogen donor atoms positioned at the 1, 5, and 9 positions [1]. The trihydrobromide salt form is the common, stable crystalline derivative used in research and procurement . This compound belongs to the broader class of triazacycloalkanes, which are extensively studied as ligands for transition metal ions in coordination chemistry [2].

13‑membered triamine macrocycle for transition metal coordination
Trihydrobromide salt – stable crystalline research form
Supports kinetic, structural, and chelator‑design studies

1,5,9-Triazacyclotridecane Trihydrobromide: Ring Size Specificity


The 13-membered ring of 1,5,9-triazacyclotridecane confers a distinct conformational landscape that critically influences metal ion binding kinetics and complex stability [1]. Compared to the more rigid 9-membered 1,4,7-triazacyclononane (tacn) or the 12-membered 1,5,9-triazacyclododecane, the larger macrocycle exhibits significantly different acid dissociation kinetics for its copper(II) complex, with a rate constant (k1) of 15.4 s⁻¹ at 298 K, a value intermediate between the 12-membered analog (2.2 s⁻¹) and the more flexible cyclohexane-based ligand (75 s⁻¹) [2]. This kinetic profile directly impacts its utility in applications where controlled metal release or stability under acidic conditions is required [1]. Therefore, substituting this compound with another triazamacrocycle without accounting for ring-size-dependent kinetic behavior may lead to irreproducible results or failure to achieve desired complexation properties.

Ring‑size kinetics
Dissociation kinetics vary markedly with macrocycle size; substituting 12‑ or 9‑membered analogs may alter metal‑release profiles.
Coordination geometry
Smaller rings may not support the five‑coordinate binuclear bridging geometry accessible with the 13‑membered framework.

1,5,9-Triazacyclotridecane Trihydrobromide: Evidence-Based Differentiation


Cu(II) Complex Dissociation Kinetics

The acid-independent dissociation rate constant (k₁) for the mono-copper(II) complex of 1,5,9-triazacyclotridecane (ztd) is 15.4 s⁻¹ at 298 K, which is 7.0 times faster than the corresponding 12-membered 1,5,9-triazacyclododecane (zdd) complex (k₁ = 2.2 s⁻¹) under identical aqueous conditions [1]. The 13-membered macrocycle thus yields a Cu(II) complex with intermediate kinetic lability between the very stable 12-membered ring complex and the rapidly dissociating cyclohexane-based complex (k₁ = 75 s⁻¹ at 283 K) [2].

Cu(II) Dissociation Kinetics
Head‑to‑head
15.4 s⁻¹ vs 2.2 s⁻¹ (12‑membered) – 7.0‑fold faster
Indicates intermediate kinetic lability; supports controlled metal‑release study design.
Aqueous, 298 K, acid‑independent conditions
Coordination Chemistry Kinetic Lability Triazamacrocycles

Bridged Binuclear Ni(II) and Cu(II) Complexes

1,5,9-Triazacyclotridecane forms five-coordinate binuclear Ni(II) and Cu(II) complexes with bridging ligands such as μ-oxamido, μ-oxamato, and μ-oxalato [1]. While quantitative stability constants are not directly compared to analogs in the source, the study demonstrates that the 13-membered ring can accommodate a binuclear metal center with a specific coordination geometry (five-coordinate) that is distinct from the typical six-coordinate octahedral geometry favored by smaller triazamacrocycles [2]. This structural feature enables the synthesis of novel bridged bimetallic complexes.

Bridged Binuclear Complexes
Class‑level
Five‑coordinate Ni(II)/Cu(II) with μ‑oxamido/oxamato/oxalato bridges
Demonstrates ring‑size‑specific coordination geometry distinct from six‑coordinate smaller rings.
Qualitative structural evidence; quantitative comparison not available
Coordination Chemistry Binuclear Complexes Magnetic Materials

Fe(III) Sequestration from Human Transferrin

The hexadentate O-bonding derivative 1,5,9-N,N',N''-tris(2,3-dihydroxybenzoyl)cyclotriazatridecane (compound 10) forms a stable tris(catecholate) iron(III) complex that removes Fe³⁺ from its human transferrin complex as effectively as the natural siderophore enterobactin [1]. In comparative pH-titration studies, the mesitylene-based analog (compound 15) complexes Fe³⁺ more effectively than compound 10, but both demonstrate the viability of the 1,5,9-triazacyclotridecane scaffold for constructing potent iron chelators [1].

Fe(III) Transferrin Competition
Reported
Compound 10 removes Fe³⁺ from transferrin comparably to enterobactin
Supports triazacyclotridecane scaffold for iron‑chelator design research.
pH 8, aqueous; mesitylene analog more effective
Bioinorganic Chemistry Iron Chelation Medicinal Chemistry

1,5,9-Triazacyclotridecane Trihydrobromide: Research & Industrial Applications


Kinetic Control in Metal Complexation

Researchers requiring a macrocyclic triamine with specific kinetic lability should select 1,5,9-triazacyclotridecane trihydrobromide for Cu(II) complexation studies where an intermediate dissociation rate (k₁ = 15.4 s⁻¹) is desired. This ligand offers faster metal release than the 12-membered analog (k₁ = 2.2 s⁻¹) but slower dissociation than open-chain analogs, enabling fine-tuning of metal release profiles in catalytic cycles or pH-responsive systems [1].

Synthesis of Bridged Binuclear Complexes

For the preparation of five-coordinate binuclear Ni(II) or Cu(II) complexes featuring μ-oxamido, μ-oxamato, or μ-oxalato bridges, 1,5,9-triazacyclotridecane trihydrobromide is the scaffold of choice [2]. Its 13-membered ring provides the conformational flexibility required to accommodate two metal centers in close proximity, a geometry not readily accessible with smaller triazamacrocycles, making it valuable for research in molecular magnetism and biomimetic catalysis.

Development of Synthetic Iron Chelators

Investigators designing hexadentate iron(III) chelators for therapeutic or analytical applications should utilize the 1,5,9-triazacyclotridecane core as a validated platform. Functionalization with 2,3-dihydroxybenzoyl groups yields derivatives capable of competing with human transferrin for Fe³⁺ binding, demonstrating the scaffold's potential in creating enterobactin-mimicking siderophores [3].

Application
Selection Property
Validation Focus
Metal‑release kinetics research
Ring‑size‑dependent dissociation rate
Cu(II) complex lability profiling
Bridged binuclear complex synthesis
13‑membered ring conformational flexibility
Five‑coordinate geometry and bridging ligand compatibility
Iron‑chelator scaffold design
Hexadentate triazacyclotridecane platform
Fe³⁺ transferrin competition assay context

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